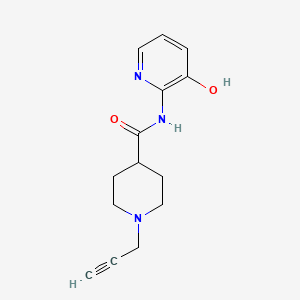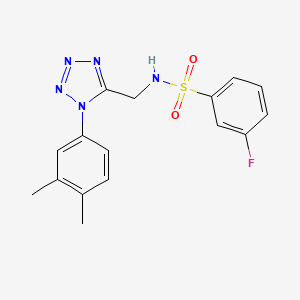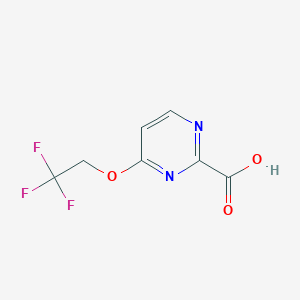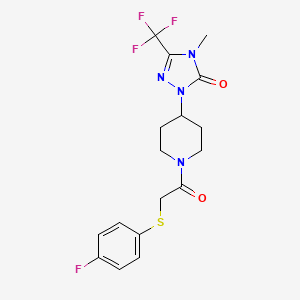
N-(3-hydroxypyridin-2-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-hydroxypyridin-2-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is commonly referred to as HPPC, and it has been shown to possess several unique properties that make it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of HPPC is not fully understood. However, it has been shown to inhibit the activity of several enzymes involved in inflammation and cancer progression. Additionally, HPPC has been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
HPPC has been shown to possess several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, leading to a decrease in inflammation. Additionally, HPPC has been shown to inhibit the growth of cancer cells, leading to a decrease in tumor size. HPPC has also been shown to possess antimicrobial properties, leading to a decrease in bacterial and fungal growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of HPPC is its potent anti-inflammatory and anti-cancer properties. Additionally, HPPC has been shown to possess antimicrobial properties, making it a potential candidate for the development of new antibiotics. However, one of the limitations of HPPC is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for the research of HPPC. One potential direction is the development of new drugs based on the structure of HPPC. Additionally, further research is needed to fully understand the mechanism of action of HPPC. Finally, more studies are needed to investigate the potential applications of HPPC in the treatment of bacterial and fungal infections.
Méthodes De Synthèse
The synthesis of HPPC involves the reaction of 3-hydroxypyridin-2-ylamine with propargyl bromide, followed by the reaction of the resulting product with piperidine-4-carboxylic acid. The final product is obtained through a purification process using column chromatography. This method has been optimized to produce high yields of HPPC with excellent purity.
Applications De Recherche Scientifique
HPPC has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess potent anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. Additionally, HPPC has been shown to inhibit the growth of several bacterial and fungal strains, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
N-(3-hydroxypyridin-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-2-8-17-9-5-11(6-10-17)14(19)16-13-12(18)4-3-7-15-13/h1,3-4,7,11,18H,5-6,8-10H2,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNXZQZOOYGCBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)NC2=C(C=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B2787943.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2787944.png)
![2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-1,3-thiazole](/img/structure/B2787945.png)


![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2787954.png)
![Ethyl 2-[1-oxo-2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]isoquinolin-5-yl]oxyacetate](/img/structure/B2787955.png)
![(1R,5S)-8-((4-ethoxy-3-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2787956.png)
![8-ethoxy-5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2787957.png)


![3-(2-methoxyethyl)-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2787961.png)
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2787962.png)
